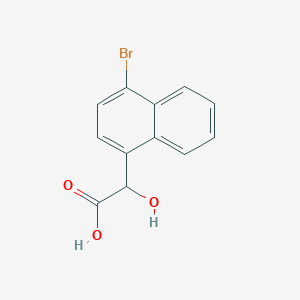
4-Bromobutyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobutyl Phosphorodichloridate is an organophosphorus compound that features a bromobutyl group attached to a phosphorodichloridate moiety. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl Phosphorodichloridate typically involves the reaction of 4-bromobutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, as the compound is highly sensitive to water.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that ensure the exclusion of moisture and other contaminants. The process may include multiple purification steps to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and 4-bromobutanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Phosphoric acid derivatives and 4-bromobutanol.
Wissenschaftliche Forschungsanwendungen
4-Bromobutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromobutyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphorodichloridate derivatives. The bromobutyl group acts as a leaving group, facilitating the substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Vergleich Mit ähnlichen Verbindungen
4-Bromobutyl Triphenylphosphonium Bromide: Similar in structure but contains a triphenylphosphonium group instead of a phosphorodichloridate moiety.
4-Bromobutyl Acetate: Contains an acetate group instead of a phosphorodichloridate moiety.
Uniqueness: 4-Bromobutyl Phosphorodichloridate is unique due to its dual functionality, combining the reactivity of the bromobutyl group with the versatility of the phosphorodichloridate moiety. This makes it a valuable reagent in various synthetic applications, offering a broader range of reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C4H8BrCl2O2P |
|---|---|
Molekulargewicht |
269.89 g/mol |
IUPAC-Name |
1-bromo-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
InChI-Schlüssel |
PMDSGJVCFDSPJR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)COP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)
![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)






